Cas no 2769-07-5 (1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2))

1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2) structure
2769-07-5 structure
Product Name:1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2)
Numero CAS:2769-07-5
MF:C32H21N5Na2O7S2
MW:697.64798617363
CID:262204
PubChem ID:17706
Update Time:2025-04-19

1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2)
    • C.I. Direct Red 17; disodium 4-amino-3-[(E)-{4'-[(2E)-2-(2-oxo-8-sulfonatonaphthalen-1(2H)-ylidene)hydrazino]biphenyl-4-yl}diazenyl]naphthalene-1-sulfonate
    • Kayaku Direct Bordeaux BK
    • Benzanil Rubine AS
    • Direct Bordeaux BK
    • 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-hydroxy-8-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, sodium salt
    • Congo Rubine
    • C.I. 22150
    • CI 22150
    • DTXSID7036799
    • Chloramine Rubine
    • 1-NAPHTHALENESULFONIC ACID, 4-AMINO-3-(2-(4'-(2-(2-HYDROXY-8-SULFO-1-NAPHTHALENYL)DIAZENYL)(1,1'-BIPHENYL)-4-YL)DIAZENYL)-, SODIUM SALT (1:2)
    • Direct Red 17
    • 2769-07-5
    • 77IUR4G416
    • Chlorazol Rubine A
    • C.I. Direct Red 17
    • Diaphtamine Rubine
    • Direct Rubine R
    • Benzanil Rubine A
    • C.I. Direct Red 17, disodium salt
    • Q27896804
    • UNII-77IUR4G416
    • Diphenyl Rubine NR
    • Benzo Congo Rubine
    • Diazamine fuchsine O
    • Inchi: 1S/C32H23N5O7S2.2Na/c33-31-25-6-2-1-5-24(25)29(46(42,43)44)18-26(31)36-34-22-13-8-19(9-14-22)20-10-15-23(16-11-20)35-37-32-27(38)17-12-21-4-3-7-28(30(21)32)45(39,40)41;;/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b36-34+,37-35+;;
    • Chiave InChI: XXDRHTUBHMZGEB-AVRYKWKFSA-L
    • Sorrisi: S(C1C=C(C(=C2C=CC=CC2=1)N)/N=N/C1C=CC(=CC=1)C1C=CC(=CC=1)/N=N/C1=C(C=CC2=CC=CC(=C21)S(=O)(=O)[O-])O)(=O)(=O)[O-].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 697.06777894g/mol
  • Massa monoisotopica: 697.06777894g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 5
  • Complessità: 1280
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 227Ų
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.